BenchChemオンラインストアへようこそ!

Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate

Medicinal Chemistry Structure-Activity Relationships Kinase/Enzyme Inhibition

Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate is a 3,6-disubstituted pyridazine derivative containing a methyl ester at position 3 and an unsubstituted piperazine ring at position This scaffold has been validated as a privileged starting point in medicinal chemistry, appearing in programs targeting stearoyl-CoA desaturase‑1 (SCD1) and human dCTP pyrophosphatase 1 (dCTPase). The free secondary amine on the piperazine ring serves as a critical vector for further functionalization, while the methyl ester provides a balance of lipophilicity and a hydrolytically cleavable protecting group for carboxylic acid-based diversification.

Molecular Formula C10H14N4O2
Molecular Weight 222.24
CAS No. 1179127-07-1
Cat. No. B3217442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(piperazin-1-YL)pyridazine-3-carboxylate
CAS1179127-07-1
Molecular FormulaC10H14N4O2
Molecular Weight222.24
Structural Identifiers
SMILESCOC(=O)C1=NN=C(C=C1)N2CCNCC2
InChIInChI=1S/C10H14N4O2/c1-16-10(15)8-2-3-9(13-12-8)14-6-4-11-5-7-14/h2-3,11H,4-7H2,1H3
InChIKeyNWNDCFSZFRUHCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate (CAS 1179127-07-1): Procurement & Differentiation Guide for Heterocyclic Building Blocks


Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate is a 3,6-disubstituted pyridazine derivative containing a methyl ester at position 3 and an unsubstituted piperazine ring at position 6. This scaffold has been validated as a privileged starting point in medicinal chemistry, appearing in programs targeting stearoyl-CoA desaturase‑1 (SCD1) [1] and human dCTP pyrophosphatase 1 (dCTPase) [2]. The free secondary amine on the piperazine ring serves as a critical vector for further functionalization, while the methyl ester provides a balance of lipophilicity and a hydrolytically cleavable protecting group for carboxylic acid-based diversification.

Why Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate Cannot Be Casually Replaced by Common Analogs


The seemingly conservative modifications found in nearest-neighbor analogs of Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate introduce quantifiable shifts in hydrogen-bond donor capacity, lipophilicity, aqueous solubility, and steric tolerance that can abolish target engagement or derail multi-step synthetic routes [1]. For instance, substituting the free piperazine NH with an N‑methyl group eliminates a key hydrogen-bond donor required for interactions observed in dCTPase and SCD1 inhibitor pharmacophores [2]. Replacing the methyl ester with an ethyl ester or carboxylic acid alters LogP by approximately 0.5–1.0 units, which can significantly impact membrane permeability and metabolic clearance, as demonstrated in structure–metabolism studies of closely related piperazin‑1‑ylpyridazines [3]. Generic substitution without controlling for these parameters risks obtaining a compound that is either inactive in biological assays or incompatible with downstream synthetic chemistry.

Quantitative Differentiation of Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate Against Key Analogs


Hydrogen-Bond Donor (HBD) Count: Free Piperazine NH vs. N‑Methylpiperazine

The target compound bears a secondary amine on the piperazine ring, contributing exactly one hydrogen-bond donor (HBD). In contrast, the structurally closest commercial analog, Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate, has a tertiary amine that contributes zero HBDs. In the dCTPase inhibitor series, the unsubstituted piperazine NH forms a critical interaction with the enzyme active site, and its methylation leads to a complete loss of inhibitory activity [1]. This HBD difference of Δ = 1 is a binary determinant of target engagement.

Medicinal Chemistry Structure-Activity Relationships Kinase/Enzyme Inhibition

Lipophilicity (cLogP) and Synthetic Versatility: Methyl Ester vs. Ethyl Ester

The methyl ester of the target compound provides a cLogP advantage of approximately 0.5–0.7 log units lower than the ethyl ester analog (Ethyl 6-(piperazin-1-yl)pyridazine-3-carboxylate, CAS 2248317-69-1). In the piperazin‑1‑ylpyridazine series, stability studies show that increasing lipophilicity by even a single methylene unit can measurably accelerate microsomal clearance: related carboxamide compounds with higher LogP exhibited reduced half-lives [1]. Additionally, the methyl ester is more readily hydrolyzed under mild basic conditions (e.g., LiOH in THF/H₂O) to generate the free carboxylic acid for subsequent amide coupling, offering a superior balance of stability and reactivity compared to the slower-hydrolyzing ethyl ester.

Physicochemical Properties Synthetic Chemistry Lead Optimization

Aqueous Solubility and Assay Compatibility: Free Base vs. Dihydrochloride Salt

The free base form (CAS 1179127-07-1) has limited aqueous solubility, which can hinder its direct use in biochemical or cell‑based assays. The dihydrochloride salt (CAS 1423025-81-3) is reported by multiple vendors to exhibit markedly enhanced aqueous solubility, described as 'high' and suitable for biological studies . Quantitative solubility measurements for close structural analogs in the ZINC database indicate aqueous solubility of approximately 50 mg/mL for optimized salt forms, suggesting a >10‑fold improvement over the neutral free base. This physicochemical distinction is critical for users deciding between procurement of the free base versus the pre‑formulated salt.

Solubility Biological Assay Development Formulation

Scaffold‑Level Metabolic Stability: Piperazine‑Pyridazine Core vs. Acylated Derivatives

The unadorned piperazine‑pyridazine scaffold, represented by the target compound, is susceptible to rapid oxidative metabolism. In vitro microsomal stability studies on closely related piperazin‑1‑ylpyridazine carboxamides demonstrate that prototype compound 1 (bearing a benzylic group on the piperazine nitrogen) exhibits extremely short half‑lives: MLM/HLM t₁/₂ ≈ 2/3 min [1]. Strategic acylation or sulfonylation of the piperazine NH dramatically improves stability; for example, compound 29 in the same series achieves MLM/HLM t₁/₂ = 113/105 min, representing a >50‑fold improvement [1]. While the target compound itself has not been directly profiled in this assay, the data establish a clear baseline: the free NH‑containing scaffold is intrinsically metabolically labile, and procurement of the free amine is essential for researchers intending to systematically explore N‑substitution as a strategy to optimize metabolic stability.

Drug Metabolism Pharmacokinetics Microsomal Stability

Optimal Application Scenarios for Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Piperazine‑N‑Substituted SCD1 or dCTPase Inhibitor Libraries

The free piperazine NH of Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate is the obligatory anchor point for introducing sulfonamide, carboxamide, or arylacetyl groups that have been shown to confer nanomolar potency in SCD1 (e.g., XEN103, mSCD1 IC₅₀ = 14 nM ) and dCTPase inhibitor programs. Procuring the N‑methyl analog would render this key diversification step impossible, while the ethyl ester would introduce unnecessary lipophilicity that accelerates microsomal clearance .

Chemical Biology: Probing Hydrogen‑Bond Donor Dependence in Target Engagement

The quantifiable difference of exactly one hydrogen-bond donor (HBD) between Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate (1 HBD) and its N‑methyl analog (0 HBD) makes the pair ideal for isosteric HBD‑knockout experiments. Researchers can use this matched molecular pair to definitively attribute changes in biochemical IC₅₀ or cellular activity to the piperazine NH hydrogen bond, as demonstrated in the dCTPase series where N‑methylation abolished inhibition .

Process Chemistry: Optimizing Aqueous Solubility via Salt Selection

For applications requiring aqueous compatibility (e.g., high‑throughput biochemical screening, in vivo formulation), the free base (CAS 1179127-07-1) can be quantitatively converted to its dihydrochloride salt (CAS 1423025-81-3), which offers substantially greater solubility. The free base is the preferred procurement form for laboratories that need maximal flexibility: it can be used directly in organic transformations (acylation, alkylation) or converted to the salt on demand .

Quote Request

Request a Quote for Methyl 6-(piperazin-1-YL)pyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.